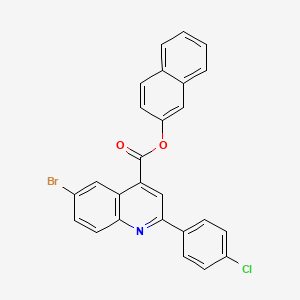![molecular formula C25H20I2N4O B15086973 3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide](/img/structure/B15086973.png)
3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(3,6-DIIODO-9H-CARBAZOL-9-YL)N’-((2-ME-1H-INDOL-3-YL)METHYLENE)PROPANOHYDRAZIDE is a complex organic compound with the molecular formula C25H20I2N4O and a molecular weight of 646.273 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
The synthesis of 3(3,6-DIIODO-9H-CARBAZOL-9-YL)N’-((2-ME-1H-INDOL-3-YL)METHYLENE)PROPANOHYDRAZIDE involves multiple steps, starting with the preparation of the core structures, 3,6-diiodo-9H-carbazole and 2-methyl-1H-indole. These core structures are then linked through a propanohydrazide bridge. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product
Chemical Reactions Analysis
3(3,6-DIIODO-9H-CARBAZOL-9-YL)N’-((2-ME-1H-INDOL-3-YL)METHYLENE)PROPANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3(3,6-DIIODO-9H-CARBAZOL-9-YL)N’-((2-ME-1H-INDOL-3-YL)METHYLENE)PROPANOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving molecular interactions and binding affinities.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3(3,6-DIIODO-9H-CARBAZOL-9-YL)N’-((2-ME-1H-INDOL-3-YL)METHYLENE)PROPANOHYDRAZIDE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 3(3,6-DIIODO-9H-CARBAZOL-9-YL)N’-((2-ME-1H-INDOL-3-YL)METHYLENE)PROPANOHYDRAZIDE include:
3-(9H-CARBAZOL-9-YL)-N’-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)PROPANOHYDRAZIDE: This compound has a similar core structure but different functional groups.
3-(3,6-DIIODO-9H-CARBAZOL-9-YL)-N’-(1-NAPHTHYLMETHYLENE)PROPANOHYDRAZIDE: This compound has a similar core structure but different substituents.
The uniqueness of 3(3,6-DIIODO-9H-CARBAZOL-9-YL)N’-((2-ME-1H-INDOL-3-YL)METHYLENE)PROPANOHYDRAZIDE lies in its specific combination of functional groups and core structures, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H20I2N4O |
|---|---|
Molecular Weight |
646.3 g/mol |
IUPAC Name |
3-(3,6-diiodocarbazol-9-yl)-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]propanamide |
InChI |
InChI=1S/C25H20I2N4O/c1-15-21(18-4-2-3-5-22(18)29-15)14-28-30-25(32)10-11-31-23-8-6-16(26)12-19(23)20-13-17(27)7-9-24(20)31/h2-9,12-14,29H,10-11H2,1H3,(H,30,32)/b28-14+ |
InChI Key |
FTIVBMOHKOTUBR-CCVNUDIWSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)CCN3C4=C(C=C(C=C4)I)C5=C3C=CC(=C5)I |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)CCN3C4=C(C=C(C=C4)I)C5=C3C=CC(=C5)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


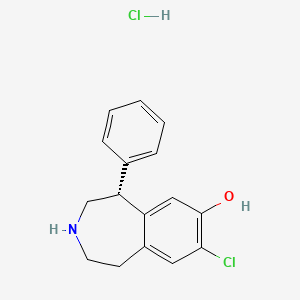
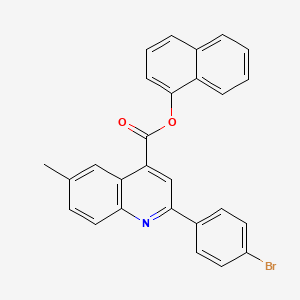
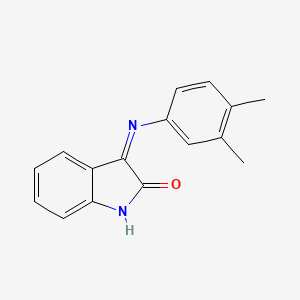
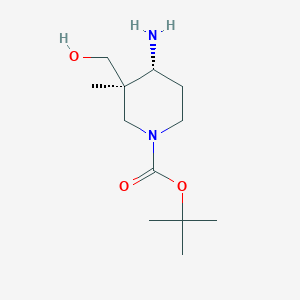

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypropanoic acid](/img/structure/B15086916.png)
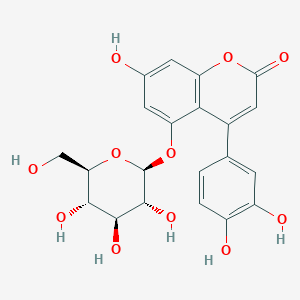
![(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15086925.png)
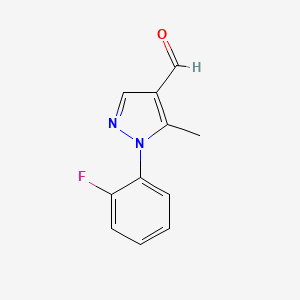

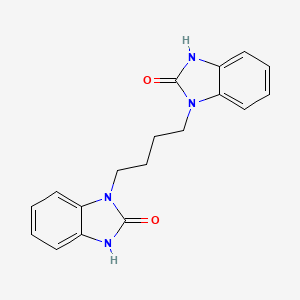
![(5E)-2-(4-bromophenyl)-5-(4-butoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15086961.png)
![2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]-N'-[(E)-(2-methoxy-1-naphthyl)methylidene]acetohydrazide](/img/structure/B15086980.png)
